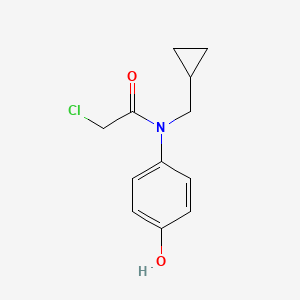

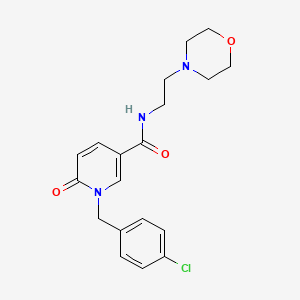

![molecular formula C8H11ClN2S B2924721 (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride CAS No. 2567496-04-0](/img/structure/B2924721.png)

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as thienopyrroles . Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .Chemical Reactions Analysis

N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols were obtained by alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate followed by reduction with LiAlH4 . These compounds on contact with Amberlyst 15 (H-form) in CH2Cl2 undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes .Applications De Recherche Scientifique

Synthesis of N-Substituted Derivatives

The compound serves as a precursor for the synthesis of various N-substituted derivatives. This process involves the alkylation of the thienopyrrole compound with different alkylating agents, leading to a range of products with potential applications in medicinal chemistry and material science .

Quantum-Chemical Studies

EN300-27158518 is used in quantum-chemical studies to understand its electronic structure and reactivity. These studies are crucial for predicting the behavior of the compound under different chemical reactions, which can be applied in the design of new drugs and materials .

Regioselective Acylation

The compound’s structure allows for regioselective acylation, a reaction that can be used to produce specific isomers. This property is significant for the synthesis of compounds with desired biological activities .

Photochemical Research

EN300-27158518 is involved in photochemical studies to explore its behavior under light exposure. This research can lead to the development of new photodynamic therapies or materials that respond to light in specific ways .

Thermal Decomposition Studies

The thermal behavior of EN300-27158518 is studied to understand its stability and decomposition products. These findings are important for safety assessments and for designing compounds with improved thermal stability .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

Thieno[3,2-b]pyrrolecarboxamides have attracted significant attention over recent years due to the discovery of new types of activity for specific representatives in this series of compounds . This opens prospects of using them in oncology . Thus, the future directions of “(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride” could be in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of viral diseases and cancer .

Propriétés

IUPAC Name |

(2-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c1-5-2-7-8(11-5)3-6(4-9)10-7;/h2-3,10H,4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFMTADADNWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)

![4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924652.png)

![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2924655.png)

![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)

![2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2924661.png)